molecular formula C23H29NO3 B1249852 Carbazomadurin B

Carbazomadurin B

Cat. No.: B1249852
M. Wt: 367.5 g/mol
InChI Key: GBCTUBMADGTMFW-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbazomadurin B is a natural product found in Actinomadura madurae with data available.

Scientific Research Applications

Synthesis and Pharmacological Potential

Carbazomadurin B, along with other carbazole alkaloids like carbazomadurin A, has been synthesized for potential pharmacological applications. These compounds, recognized as antioxidants, act as free-radical scavengers. This characteristic positions them as potential leads in developing novel drugs against diseases initiated by oxygen-derived free radicals. Carbazole alkaloids have also shown activity in antituberculosis (anti-TB) treatments and exhibit antibiotic activity against various microorganisms. This compound's synthesis involves complex chemical processes, indicative of its potential in therapeutic applications (Choi et al., 2008).

Neuroprotective Properties

The total synthesis of this compound has been achieved, primarily targeting its application in neuronal cell protection. The synthesis approach for these carbazole alkaloids involves key steps like electrocyclic reactions and cross-coupling reactions, underlining their significance in neuroprotection (Hieda et al., 2013).

Antioxidant Activities

This compound has exhibited high antioxidant activities, surpassing some of the known antioxidants. These activities are attributed to the presence of hydroxyl groups in their structure, crucial for their effectiveness as antioxidants. Such properties make them promising candidates for developing new antioxidant therapies (Hieda et al., 2014).

Antitumor Potential

Research has indicated that this compound and related carbazole alkaloids possess potential antitumor properties. Their structural features, including substituted groups, play a significant role in their biological activities, including their potential use in cancer treatment. The exploration of these compounds in antitumor applications highlights their versatility and importance in medicinal chemistry (Hieda, 2017).

Properties

Molecular Formula

C23H29NO3

Molecular Weight

367.5 g/mol

IUPAC Name

8-[(E)-2,5-dimethylhept-1-enyl]-4-(hydroxymethyl)-7-methyl-9H-carbazole-1,6-diol

InChI

InChI=1S/C23H29NO3/c1-5-13(2)6-7-14(3)10-17-15(4)20(27)11-18-21-16(12-25)8-9-19(26)23(21)24-22(17)18/h8-11,13,24-27H,5-7,12H2,1-4H3/b14-10+

InChI Key

GBCTUBMADGTMFW-GXDHUFHOSA-N

Isomeric SMILES

CCC(C)CC/C(=C/C1=C2C(=CC(=C1C)O)C3=C(C=CC(=C3N2)O)CO)/C

Canonical SMILES

CCC(C)CCC(=CC1=C2C(=CC(=C1C)O)C3=C(C=CC(=C3N2)O)CO)C

Synonyms

carbazomadurin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbazomadurin B
Reactant of Route 2
Carbazomadurin B
Reactant of Route 3
Carbazomadurin B
Reactant of Route 4
Carbazomadurin B
Reactant of Route 5
Carbazomadurin B
Reactant of Route 6
Carbazomadurin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.